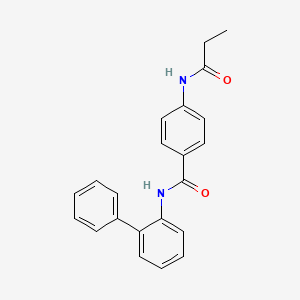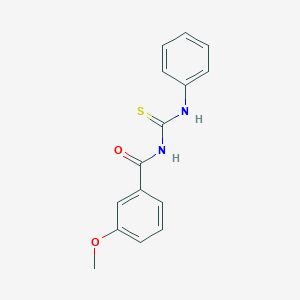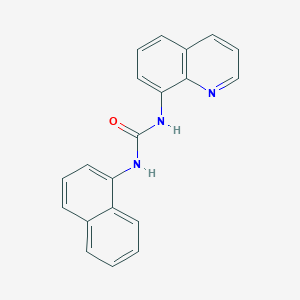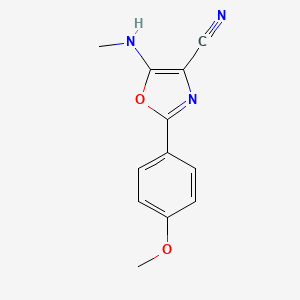
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile, also known as MO-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. MO-4 belongs to the oxazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells. Additionally, 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to inhibit the replication of the hepatitis C virus, which could potentially lead to the development of new anti-viral drugs.
实验室实验的优点和局限性
One advantage of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is that it has been extensively studied, and its synthesis method has been optimized to yield high purity 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile with good yields. However, one limitation is that the mechanism of action of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is not fully understood, which makes it difficult to design experiments to test its potential therapeutic applications.
未来方向
There are many potential future directions for research on 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. One area of research could focus on further elucidating the mechanism of action of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. This could lead to the development of new drugs that target the same pathways as 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. Additionally, research could focus on testing the potential therapeutic applications of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile in vivo. This could lead to the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. Finally, research could focus on developing new synthesis methods for 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile that are more efficient and cost-effective.
合成方法
The synthesis of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile involves the reaction of 4-methoxyphenylhydrazine and 2-chloro-5-(methylamino)oxazole-4-carbonitrile in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile with good yields.
科学研究应用
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been investigated for its potential use as a neuroprotective agent.
属性
IUPAC Name |
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-12-10(7-13)15-11(17-12)8-3-5-9(16-2)6-4-8/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKWPEQLVYYKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


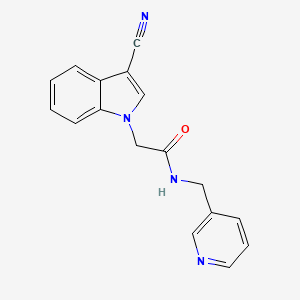


![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

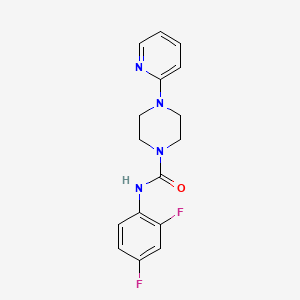
![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)
![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
